(4-benzylpiperazino)[6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-benzylpiperazino)[6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridin-4-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of piperazine, furan, phenyl, and isoxazole groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperazino)[6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core isoxazole structure, followed by the introduction of the furan and phenyl groups. The final step involves the attachment of the benzylpiperazine moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-benzylpiperazino)[6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-benzylpiperazino)[6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridin-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound is studied for its potential interactions with biological macromolecules. Researchers investigate its binding affinity to proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its pharmacological properties. Studies focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with specific biological targets.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science, catalysis, and material science.
Mechanism of Action
The mechanism of action of (4-benzylpiperazino)[6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridin-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: This compound shares the benzylpiperidine moiety and is used in similar pharmacological studies.
Dichloroaniline: Although structurally different, dichloroanilines are used in the production of dyes and herbicides, showcasing the versatility of substituted aniline derivatives.
Uniqueness
What sets (4-benzylpiperazino)[6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridin-4-yl]methanone apart is its combination of multiple functional groups, which provides a unique platform for diverse chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O3/c33-28(32-15-13-31(14-16-32)19-20-8-3-1-4-9-20)22-18-23(24-12-7-17-34-24)29-27-25(22)26(30-35-27)21-10-5-2-6-11-21/h1-12,17-18H,13-16,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXBBAZLMOZAAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=C3C(=NO4)C5=CC=CC=C5)C6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.